S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate

Catalog No.
S968778
CAS No.
356590-07-3
M.F
C24H16OS
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl]...

CAS Number

356590-07-3

Product Name

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate

IUPAC Name

S-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl] ethanethioate

Molecular Formula

C24H16OS

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C24H16OS/c1-19(25)26-24-17-15-23(16-18-24)14-13-22-11-9-21(10-12-22)8-7-20-5-3-2-4-6-20/h2-6,9-12,15-18H,1H3

InChI Key

ZWLJTQTZLWBSFY-UHFFFAOYSA-N

SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl groups connected by ethynyl linkages. This compound, cataloged under CAS Number 356590-07-3, has a molecular formula of C24H16OS and belongs to the class of thiol-terminated oligo(phenyleneethynylene) derivatives. Its unique structure leads to significant electronic and optical properties due to the extended π-conjugation along its backbone, making it an attractive candidate for applications in molecular electronics, sensors, and optoelectronic devices.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may lead to various derivatives depending on the specific conditions applied.
  • Self-assembly: The thioacetate group readily deprotects in the presence of gold surfaces, forming a thiolate that binds strongly to gold, resulting in self-assembled monolayers (SAMs).

In biological contexts, S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate has potential applications in:

  • Enzyme Mechanism Studies: It can serve as a probe for investigating enzyme interactions and mechanisms.
  • Drug Development: Its ability to interact with various biological targets positions it as a candidate for new therapeutic agents.
  • Material Science: The compound's stability and reactivity make it useful in developing advanced materials such as polymers and coatings .

The synthesis of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate typically involves multi-step procedures utilizing Sonogashira coupling reactions. Although specific synthetic pathways for this exact molecule are not extensively documented, similar compounds are synthesized through palladium-catalyzed reactions that construct the conjugated backbone followed by deprotection of the thioacetate group to yield the desired thiol functionality .

The applications of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate include:

  • Modification of Electrode Surfaces: Its ability to form well-ordered SAMs allows for controlled modification of electrode surfaces, which is critical in studying electron transfer processes.
  • Molecular Wires: Due to its extended π-conjugation, it is suitable for use in molecular junctions, facilitating investigations into charge transport mechanisms at the nanoscale.
  • Molecular Recognition and Sensing: Functionalization of the OPE backbone enables the development of sensitive sensors for detecting specific analytes .

Several compounds share structural similarities with S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate. Here are some notable examples:

Compound NameStructureUnique Features
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)StructureContains a bis-thioacetate moiety enhancing stability.
4'-Bromo-4-mercaptobiphenylStructureFeatures bromine substitution affecting reactivity.
2,4-DifluororesorcinolStructureFluorine atoms influence electronic properties.
2-NaphthalenethiolStructureSimpler structure but shows similar thiol reactivity.
2-Amino-4-(trifluoromethyl)benzenethiol hydrochlorideStructureContains amino and trifluoromethyl groups affecting solubility and interaction.

Uniqueness: The distinctiveness of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate lies in its complex structure with multiple phenylene units linked by ethynylene bridges. This configuration not only enhances its electronic properties but also provides versatility in

XLogP3

6.3

Wikipedia

S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate

Dates

Modify: 2024-04-14

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